molecular formula C19H18N4O2 B2442946 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1207046-14-7

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2442946
CAS No.: 1207046-14-7
M. Wt: 334.379
InChI Key: TUQCEMPVYLLEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound that belongs to the category of benzamides. It is characterized by the presence of a methoxy group, a benzamide core, and a pyridazine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-7-12-18(23-22-13)20-14-8-10-15(11-9-14)21-19(24)16-5-3-4-6-17(16)25-2/h3-12H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQCEMPVYLLEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The pyridazine derivative is then coupled with an aniline derivative through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Methyl iodide and cesium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Overview

2-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the benzamide class and features a methoxy group, a benzamide core, and a pyridazine ring, which contribute to its unique biological activities.

Pharmacological Applications

The compound has shown promise in various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have reported effective inhibitory concentrations against several bacterial strains. Notably:

  • Minimum inhibitory concentration (MIC) against Escherichia coli: 50 µM
  • MIC against Streptococcus agalactiae: 75 µM

These results suggest that the compound may be a viable candidate for further development as an antimicrobial agent, particularly against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines, including:

  • Human cervical cancer (HeLa)
  • Colon adenocarcinoma (Caco-2)
  • Lung adenocarcinoma cells

The mechanisms of action are believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound may act as an enzyme inhibitor or receptor modulator, disrupting critical cellular processes necessary for cancer cell survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound). The findings highlighted its potential effectiveness against resistant strains, warranting further exploration for clinical applications.
  • Cytotoxicity Assessment : In vitro assays conducted on multiple cancer cell lines revealed significant cytotoxicity associated with this compound. The study emphasized the need for additional research to elucidate the specific mechanisms involved.
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of this compound are ongoing. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse pharmacological activities.

    Benzamide Derivatives: Other benzamide compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)benzamide, also show similar biological activities.

Uniqueness

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyridazine ring contribute to its potential as a versatile pharmacophore .

Biological Activity

2-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 1207046-14-7

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that the compound has effective inhibitory concentrations against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have revealed cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma cells . The mechanisms through which it exerts these effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction may disrupt cellular signaling pathways critical for the survival and proliferation of pathogens and cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related benzamide derivatives:

Compound NameStructure FeaturesBiological Activity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamideLacks methoxy groupAntimicrobial
2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamideAcetamide instead of benzamideModerate anticancer
N-(4-{[6-methylpyridin-3-yl]amino}phenyl)benzamideDifferent nitrogen heterocycleLimited data available

This table highlights the structural variations and corresponding biological activities, emphasizing the significance of functional groups in determining the efficacy of these compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antiviral Activity : A study on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against HBV, HIV, and HCV by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Cytotoxicity Profiles : In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
  • Enzyme Inhibition : Research has indicated that similar compounds can inhibit key enzymes involved in cancer progression and microbial resistance, further supporting their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Prepare the pyridazine derivative (e.g., 6-methylpyridazin-3-amine) via nucleophilic substitution or cyclization reactions.
  • Step 2 : Couple the pyridazine with 4-aminophenyl groups under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) .
  • Step 3 : React the intermediate with 2-methoxybenzoyl chloride in anhydrous dichloromethane or THF, using triethylamine as a base .
  • Optimization : Use high-throughput screening to test solvents (e.g., DMF vs. THF), temperatures (room temp vs. reflux), and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂). Monitor purity via HPLC and adjust stoichiometry to minimize side products .

Q. What structural characterization techniques are most effective for confirming the identity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX or PHENIX software for structure refinement. Phaser (for molecular replacement) can resolve ambiguities in electron density maps .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR shifts to verify methoxy, benzamide, and pyridazine moieties. Compare with reference data from similar compounds (e.g., shifts for trifluoromethyl groups in ) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational analysis predict the biological activity of this compound?

  • Methodological Answer :

  • Theoretical modeling : Perform density functional theory (DFT) calculations to identify low-energy conformers. For example, folded vs. extended conformers of benzamide derivatives (as in ) influence receptor binding.
  • Docking studies : Use PDB structures (e.g., kinase domains like BCR-ABL in ) to model interactions. Adjust linker groups (e.g., triple bonds) to bypass steric hindrance from mutations (e.g., T315I in kinases) .
  • Experimental validation : Compare IC₅₀ values of conformers using enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodological Answer :

  • Reproduce conditions : Validate reaction parameters (e.g., solvent purity, inert atmosphere) and biological assay protocols (e.g., cell line viability thresholds) .
  • Data normalization : Use internal controls (e.g., reference inhibitors in kinase assays) and standardize units (e.g., μM vs. nM).
  • Meta-analysis : Cross-reference data from orthogonal techniques (e.g., SPR vs. ITC for binding constants) and adjust for batch-to-batch variability in compound purity .

Q. What strategies are effective for designing analogs targeting specific mutations (e.g., T315I in BCR-ABL)?

  • Methodological Answer :

  • Structure-guided design : Introduce rigid linkers (e.g., acetylenes) to circumvent steric clashes, as demonstrated in for pan-BCR-ABL inhibitors .
  • SAR studies : Modify substituents on the benzamide (e.g., methoxy to trifluoromethyl) and pyridazine (e.g., methyl to ethyl) to balance potency and metabolic stability .
  • In vivo testing : Use Ba/F3 cell lines expressing mutant kinases and murine xenograft models to evaluate efficacy and pharmacokinetics .

Q. How can biochemical pathways affected by this compound be elucidated?

  • Methodological Answer :

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, kinase signaling) .
  • Enzymatic assays : Test inhibition against panels of recombinant enzymes (e.g., PPTases in ) using fluorogenic substrates .
  • Pathway mapping : Use KEGG or Reactome databases to link targets (e.g., kinases, phosphatases) to downstream effectors .

Key Notes

  • Methodological Rigor : Emphasized reproducibility (e.g., PHENIX/SHELX for crystallography) and validation (e.g., orthogonal assays).
  • Advanced Tools : Highlighted DFT, docking (PDB 3HKC in ), and high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.